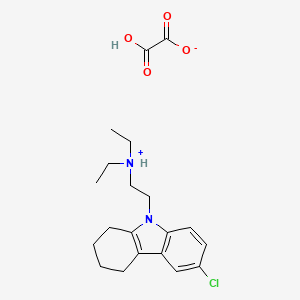
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate is a chemical compound with the molecular formula C20H27ClN2O4 and a molecular weight of 394.8924 . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and industrial coatings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate typically involves the reaction of 6-chloro-1,2,3,4-tetrahydrocarbazole with 2-diethylaminoethyl chloride in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt . The reaction conditions often include solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydro form.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives, while substitution reactions can produce a variety of functionalized carbazole compounds .
科学研究应用
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of industrial coatings, dyes, and pigments.
作用机制
The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Carbazole: The parent compound, known for its aromatic properties and use in various chemical syntheses.
6-Chlorocarbazole: A chlorinated derivative of carbazole with similar chemical properties.
1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole, often used as an intermediate in organic synthesis.
Uniqueness
Carbazole, 1,2,3,4-tetrahydro-6-chloro-9-(2-diethylaminoethyl)-, oxalate is unique due to its specific structure, which combines the carbazole core with a diethylaminoethyl group and an oxalate salt. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
41734-60-5 |
|---|---|
分子式 |
C20H27ClN2O4 |
分子量 |
394.9 g/mol |
IUPAC 名称 |
2-(6-chloro-1,2,3,4-tetrahydrocarbazol-9-yl)ethyl-diethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C18H25ClN2.C2H2O4/c1-3-20(4-2)11-12-21-17-8-6-5-7-15(17)16-13-14(19)9-10-18(16)21;3-1(4)2(5)6/h9-10,13H,3-8,11-12H2,1-2H3;(H,3,4)(H,5,6) |
InChI 键 |
SNWMPGZUAXHOFM-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CCN1C2=C(CCCC2)C3=C1C=CC(=C3)Cl.C(=O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


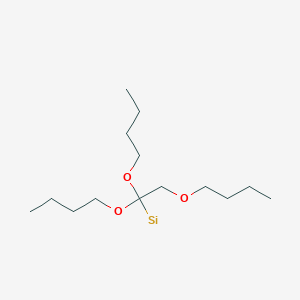
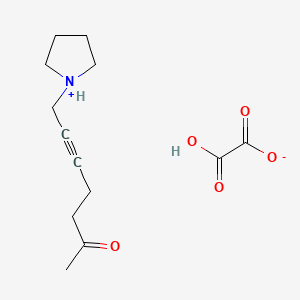
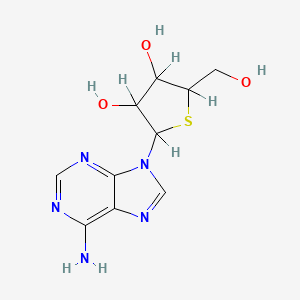
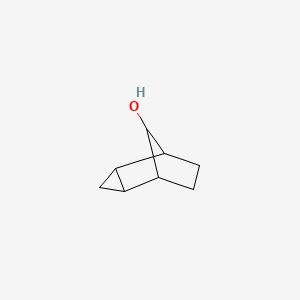
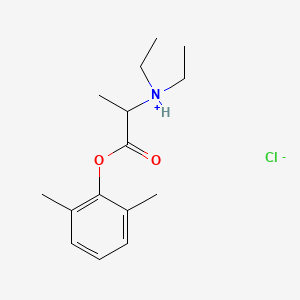
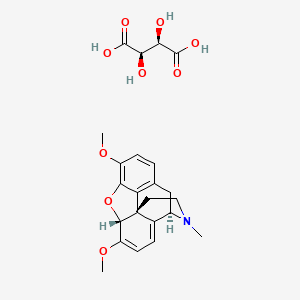

![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)
![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-](/img/structure/B13730742.png)
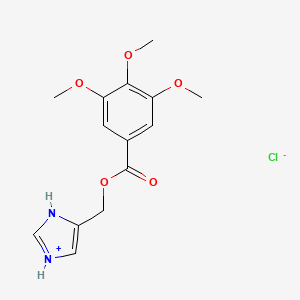
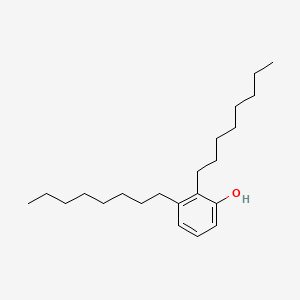
![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
![4-[3,5-Bis(4-carboxy-3-methoxyphenyl)phenyl]-2-methoxybenzoic acid](/img/structure/B13730764.png)
